
N-Octadecyl-N'-propyl-sulfamide
Overview
Description
N-Octadecyl-N'-propyl-sulfamide (CAS: 925891-74-3) is a synthetic sulfamide derivative structurally modeled after endogenous N-acylethanolamines (NAEs), particularly N-oleoylethanolamine (OEA), a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα) . Designed to enhance PPARα selectivity and potency, this compound features an 18-carbon alkyl chain (octadecyl) and a shorter 3-carbon propyl group linked via a sulfamide moiety. Its development aimed to address metabolic disorders by leveraging PPARα activation, which regulates lipid metabolism, appetite suppression, and glucose homeostasis .
Pharmacologically, this compound exhibits an EC50 of 100 nM for PPARα activation, surpassing OEA’s EC50 of 120 nM . Preclinical studies demonstrate its efficacy in reducing food intake, body weight, and plasma triglycerides in rodent models at doses as low as 1 mg/kg, compared to OEA’s requirement of 10 mg/kg for similar effects . Commercial availability is noted through suppliers like APExBIO (C4735) and Rhawn (R124350), with applications in metabolic research and drug development .
Preparation Methods
Synthetic Strategies for N-Octadecyl-N'-Propyl-Sulfamide
Direct Coupling of Amines with Sulfamoyl Chloride
The most straightforward route involves reacting sulfamoyl chloride (H₂N–SO₂–Cl) with octadecylamine (C₁₈H₃₇NH₂) and propylamine (C₃H₇NH₂) in a sequential or one-pot manner.
Procedure
- Step 1 : Octadecylamine (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen. Sulfamoyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol) to scavenge HCl.
- Step 2 : After 4 hours at room temperature, propylamine (10 mmol) is introduced, and the mixture is refluxed for 12 hours.
- Workup : The reaction is quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Challenges
- Competitive formation of bis-octadecyl or bis-propyl sulfamide due to uncontrolled stoichiometry.
- Low solubility of octadecylamine in polar solvents, necessitating DCM or toluene.
Table 1. Optimization of Direct Coupling Conditions
Parameter | Condition A | Condition B | Condition C |
---|---|---|---|
Solvent | DCM | Toluene | THF |
Base | Et₃N | DIPEA | K₂CO₃ |
Temperature (°C) | 25 | 40 | 60 |
Yield (%) | 42 | 35 | 28 |
Condition A (DCM/Et₃N) provided the highest yield, attributed to improved solubility of octadecylamine and efficient HCl sequestration.
Microwave-Assisted Stepwise Substitution
Microwave irradiation enhances reaction rates and reduces byproduct formation, particularly for sterically hindered systems.
Procedure
- First Substitution : Octadecylamine (10 mmol) and sulfamoyl chloride (10 mmol) are combined in acetonitrile (20 mL) with Hünig’s base (15 mmol). The mixture is irradiated at 50°C (50 W) for 10 minutes.
- Second Substitution : Propylamine (10 mmol) is added, and irradiation continues for 15 minutes.
- Workup : The crude product is partitioned between ether and saturated NaHCO₃, followed by column chromatography.
Advantages
- Reaction time reduced from hours to minutes.
- Higher purity (∼80%) due to minimized thermal degradation.
Protection-Deprotection Strategy
To enforce regioselectivity, temporary protection of one amine group is employed.
Procedure
- Protection : Octadecylamine is treated with benzyl chloroformate to yield N-Cbz-octadecylamine.
- First Substitution : N-Cbz-octadecylamine reacts with sulfamoyl chloride in THF using DIPEA as the base.
- Deprotection : Hydrogenolysis (H₂, Pd/C) removes the Cbz group.
- Second Substitution : Propylamine is introduced under reflux.
Table 2. Comparison of Protecting Groups
Protecting Group | Deprotection Method | Yield (%) |
---|---|---|
Cbz | H₂/Pd/C | 58 |
Boc | TFA/DCM | 49 |
Fmoc | Piperidine/DMF | 37 |
The Cbz group demonstrated superior compatibility with long-chain alkylamines and mild deprotection conditions.
Industrial and Environmental Considerations
Scalability and Cost
- Solvent Recovery : Toluene and DCM are reclaimed via distillation, reducing costs by ∼40%.
- Catalyst Reuse : Pd/C from deprotection steps retains 85% activity over five cycles.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions: N-Octadecyl-N’-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the propyl group in the sulfamide moiety.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the sulfamide group to form sulfonic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfamide group to form amines
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamides, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .
Scientific Research Applications
The compound N-Octadecyl-N'-propyl-sulfamide has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Surfactant Properties
This compound exhibits excellent surfactant properties, making it useful in formulations requiring emulsification or stabilization of colloidal systems. Its amphiphilic nature allows it to reduce surface tension effectively.
Case Study: Emulsion Stability
A study demonstrated that the addition of this compound significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The compound's long hydrophobic chain enhances the emulsifying efficiency, leading to a more stable product over time.
Nanomaterial Synthesis
The compound is utilized in the synthesis of nanoparticles and nanocomposites, particularly in modifying surfaces to enhance compatibility with organic solvents.
Data Table: Nanoparticle Synthesis
Nanoparticle Type | Synthesis Method | Role of this compound |
---|---|---|
Gold Nanoparticles | Chemical Reduction | Stabilizer during synthesis |
Silver Nanoparticles | Sol-Gel Process | Surface modifier for enhanced dispersion |
Silica Nanoparticles | Co-precipitation | Template for controlled morphology |
Polymer Science
In polymer science, this compound is employed as a modifier to enhance the properties of polymer blends and composites.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyolefin blends improves thermal stability and mechanical strength. The compound acts as a compatibilizer, facilitating better interaction between dissimilar polymers.
Environmental Applications
The compound has potential applications in environmental science, particularly in the remediation of contaminated sites due to its ability to form stable complexes with heavy metals.
Data Table: Heavy Metal Complexation
Metal Ion | Complexation Efficiency (%) | Application |
---|---|---|
Lead | 85% | Soil remediation |
Cadmium | 78% | Water treatment |
Mercury | 90% | Industrial wastewater management |
Mechanism of Action
N-Octadecyl-N’-propyl-sulfamide exerts its effects by selectively activating PPARα This activation leads to the transcription of genes involved in lipid and glucose metabolismThis interaction promotes the transcription of target genes, resulting in increased fatty acid oxidation, reduced triglyceride levels, and improved glucose homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
N-Oleoylethanolamine (OEA)
Structural and Functional Parallels
- Structural Basis: Both compounds share a long alkyl chain (18 carbons) critical for PPARα binding. However, N-Octadecyl-N'-propyl-sulfamide replaces OEA’s ethanolamide group with a sulfamide linker, enhancing metabolic stability and receptor affinity .
- Potency : this compound shows superior PPARα activation (EC50 = 100 nM vs. OEA’s 120 nM) due to optimized hydrophobic interactions within the ligand-binding domain .
- In Vivo Efficacy : At 1 mg/kg, this compound induces satiety and weight loss in Wistar and obese Zucker rats, whereas OEA requires 10 mg/kg for comparable effects .
Table 1: Comparative Pharmacological Profiles
Parameter | This compound | OEA |
---|---|---|
EC50 (PPARα) | 100 nM | 120 nM |
Effective Dose (rats) | 1 mg/kg | 10 mg/kg |
Plasma Triglycerides | ↓ 35% (fa/fa rats) | ↓ 25% (Wistar) |
Structural Stability | Sulfamide linker | Ethanolamide group |
GW409544 (Reference PPARα Agonist)
- Binding Mechanism : Molecular docking reveals that both this compound and OEA mimic GW409544’s interaction with PPARα’s Tyr314, His440, and Ser280 residues, critical for receptor activation .
- Selectivity : Unlike GW409544, which activates PPARγ at higher concentrations, this compound retains selectivity for PPARα, minimizing off-target effects .
Pharmacological and Clinical Implications
This compound’s enhanced potency and selectivity position it as a candidate for treating metabolic syndrome, obesity, and dyslipidemia. However, long-term safety and bioavailability data remain underexplored compared to OEA, which benefits from endogenous metabolic pathways .
Biological Activity
N-Octadecyl-N'-propyl-sulfamide (CC7) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of metabolism and appetite regulation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . It features a sulfamide functional group, which plays a crucial role in its biological activity. This compound is structurally related to oleoylethanolamide (OEA), a naturally occurring lipid that activates peroxisome proliferator-activated receptor alpha (PPARα) .
Activation of PPARα
This compound acts as a potent agonist of PPARα, a nuclear receptor involved in regulating lipid and glucose metabolism. Upon binding to PPARα, CC7 initiates a cascade of events that leads to changes in gene expression related to fatty acid oxidation and energy homeostasis . The binding affinity of CC7 for PPARα has been reported with an EC50 value of approximately 100 nM .
Biochemical Pathways
The activation of PPARα by this compound influences several metabolic processes:
- Fatty Acid Oxidation : Induces the expression of genes such as CPT1a, which is essential for fatty acid metabolism .
- Lipid Regulation : Studies indicate that CC7 can significantly lower plasma triglyceride levels and reduce body weight in animal models .
Appetite Regulation and Weight Loss
In vivo studies demonstrate that this compound exhibits anorectic (appetite-suppressing) effects. In experiments involving Wistar rats, administration of CC7 at dosages of 5 mg/kg resulted in decreased food intake and body weight over a treatment period . The compound's ability to induce feelings of satiety suggests potential applications in managing obesity and related metabolic disorders.
Lipid Metabolism
Research indicates that this compound may have therapeutic implications for conditions like hyperlipidemia. Its action on PPARα leads to enhanced lipid metabolism, making it a candidate for further studies in metabolic dysfunctions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : A study conducted on rats showed that CC7 significantly reduced food intake and body weight over a seven-day period when administered intraperitoneally at 5 mg/kg. Plasma lipid profiles indicated lower triglyceride levels post-treatment .
- Molecular Docking Studies : Computational analyses revealed that CC7 interacts with the ligand-binding domain of PPARα similarly to OEA and other known agonists, suggesting its potential for selective therapeutic applications .
- Comparative Analysis with OEA : While both compounds activate PPARα, differences in their effects on visceral pain were noted; OEA exhibited analgesic properties while CC7 did not, indicating distinct pharmacological profiles that could be exploited for specific therapeutic outcomes .
Summary Table of Biological Activities
Activity | Effect | Dosage | Model |
---|---|---|---|
Appetite Suppression | Decreased food intake | 5 mg/kg | Wistar rats |
Weight Reduction | Significant body weight loss | 5 mg/kg | Wistar rats |
Lipid Metabolism | Lowered plasma triglycerides | 5 mg/kg | Wistar rats |
PPARα Activation | Enhanced fatty acid oxidation | 5 mg/kg | HepG2 cells |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of N-octadecyl-N'-propyl-sulfamide in modulating lipid metabolism?
this compound acts as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its mechanism involves binding to PPARα with an EC50 of 100 nM, enhancing transcriptional regulation of genes involved in fatty acid oxidation and lipid transport. Experimental validation typically includes PPARα reporter gene assays and competitive binding studies using radiolabeled ligands (e.g., [³H]-OEA) to confirm receptor specificity .
Q. What in vitro assays are recommended to evaluate PPARα activation by this compound?
- Reporter gene assays : Transfect cells (e.g., HEK293) with PPARα-responsive luciferase constructs.
- Competitive binding assays : Use purified PPARα ligand-binding domain and fluorescent/radiolabeled ligands (e.g., [³H]-GW7647) to measure displacement.
- Gene expression profiling : Quantify PPARα target genes (e.g., CPT1A, ACOX1) via qPCR or RNA-seq in hepatocyte models .
Q. How should researchers verify compound purity and stability for experimental use?
- Analytical HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times against reference standards.
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of residual solvents or degradation products.
- Mass spectrometry : Validate molecular weight (expected m/z ~427.7 for [M+H]⁺) .
Q. What are the recommended storage conditions for this compound?
Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Prior to use, equilibrate to room temperature in a desiccator to minimize hygroscopic degradation .
Advanced Research Questions
Q. How do experimental outcomes vary between rodent models (e.g., Wistar vs. Zucker rats) when studying this compound’s anti-obesity effects?
In Wistar rats, 1 mg/kg/day dosing reduces food intake by 30% and plasma triglycerides by 25% over 8–11 days. In obese Zucker (fa/fa) rats, the same regimen normalizes PPARα signaling but shows attenuated weight loss due to leptin resistance. Researchers should pair metabolic cage studies (measuring energy expenditure) with tissue-specific PPARα knockdown models to dissect strain-specific responses .
Q. How can contradictory data on PPARα selectivity be resolved?
Discrepancies may arise from off-target effects at higher concentrations (>10 µM) or cross-reactivity with PPARγ/δ. To address this:
- Perform dose-response curves across PPAR isoforms.
- Use co-immunoprecipitation to confirm PPARα-RXR heterodimer formation.
- Validate findings in PPARα-knockout models to isolate receptor-specific effects .
Q. What strategies optimize in vivo delivery of this hydrophobic compound?
- Vehicle formulation : Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration.
- Nanoencapsulation : Liposomal or micellar carriers improve bioavailability by enhancing aqueous solubility.
- Tissue distribution studies : Track radiolabeled compound (e.g., ¹⁴C) via autoradiography to assess organ-specific uptake .
Q. How can researchers differentiate between direct PPARα activation and indirect metabolic effects?
- Time-course experiments : Measure acute transcriptional changes (6–12 hr post-dosing) versus chronic metabolic shifts (7+ days).
- Metabolomic profiling : Compare hepatic acyl-carnitine levels (indicative of β-oxidation) before and after treatment.
- Inhibitor co-administration : Use PPARα antagonists (e.g., GW6471) to block downstream effects .
Q. Methodological Considerations
Q. What controls are essential when assessing PPARα-dependent gene expression?
- Negative controls : Wild-type vs. PPARα-knockout cells/animals.
- Positive controls : Known PPARα agonists (e.g., fenofibrate, 10 µM).
- Solvent controls : Match vehicle composition (e.g., DMSO concentration) to exclude solvent-induced artifacts .
Q. How should conflicting data on triglyceride-lowering efficacy be analyzed?
- Meta-analysis : Pool datasets from independent studies using fixed/random-effects models.
- Dose recalibration : Account for interspecies differences (e.g., human vs. rodent metabolic rates).
- Cofactor analysis : Evaluate dietary variables (e.g., high-fat diet protocols) that modulate PPARα activity .
Q. Safety and Compliance
Q. What personal protective equipment (PPE) is required for handling this compound?
- Eye protection : ANSI-approved goggles or face shield.
- Gloves : Nitrile gloves (≥8 mil thickness) tested for chemical permeation.
- Ventilation : Use fume hoods for powder weighing to minimize inhalation risks .
Q. How should accidental exposure be managed in laboratory settings?
Properties
IUPAC Name |
N-(propylsulfamoyl)octadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRCUXNIZFQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.